4-Hydroxypiperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxypiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMFVOCECLPLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286801 | |
| Record name | 4-Hydroxy-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126150-99-0 | |
| Record name | 4-Hydroxy-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126150-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Hydroxypiperidine 3 Carboxylic Acid and Its Derivatives
Precursors and Starting Material Derivations
The selection of appropriate starting materials is crucial for the efficient synthesis of the target molecule. Piperidone-3-carboxylate derivatives and various commercially available precursors are commonly employed.
Utilization of Piperidone-3-carboxylate Derivatives
N-substituted-4-oxopiperidine-3-carboxylates are valuable precursors for the synthesis of 4-hydroxypiperidine-3-carboxylic acid. The reduction of the ketone functionality in these derivatives leads to the desired 4-hydroxy substitution. Catalytic hydrogenation is a common method for this transformation, often employing catalysts such as platinum oxide or palladium on carbon. youtube.com The stereochemical outcome of the reduction can be influenced by the choice of catalyst, solvent, and reaction conditions, potentially leading to diastereomeric mixtures of the cis and trans isomers of this compound derivatives.
4-Piperidones are versatile intermediates that can be synthesized through various methods, including the Dieckmann condensation of dialkyl esters of iminodiacetic acid, followed by hydrolysis and decarboxylation. youtube.comsciencemadness.orgdtic.mil These piperidones can then be carboxylated at the 3-position to yield the desired piperidone-3-carboxylate precursors.
Employing Commercial Precursors in Synthetic Routes
A variety of commercially available compounds serve as starting points for the synthesis of this compound. 4-Hydroxypiperidine (B117109) itself is a readily available starting material. chemicalbook.com The introduction of the carboxylic acid group at the 3-position can be achieved through various synthetic manipulations. One approach involves the protection of the amine and alcohol functionalities, followed by directed lithiation at the 3-position and subsequent carboxylation with carbon dioxide.
Another common commercially available precursor is 3-hydroxypyridine. dtic.mil This can be converted to a piperidine (B6355638) derivative through catalytic hydrogenation. google.com Subsequent functional group manipulations are then required to introduce the hydroxyl group at the 4-position and the carboxylic acid at the 3-position. Additionally, N-Boc-4-hydroxypiperidine is a commercially available protected form of 4-hydroxypiperidine that can be utilized in multi-step syntheses. google.comgoogle.com The Boc protecting group allows for selective reactions at other positions of the molecule before its removal to yield the final product.
Classical and Modern Synthetic Routes
A range of synthetic strategies, from classical hydrogenation approaches to modern multicomponent reactions, have been developed for the construction of the this compound scaffold.
Hydrogenation-Based Approaches for Piperidine Ring Formation
The catalytic hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of the piperidine ring. organic-chemistry.orgrsc.orgresearchgate.net This approach is attractive due to its atom economy, as it only requires a pyridine substrate, a catalyst, and a hydrogen source. rsc.org Various catalysts, including rhodium, ruthenium, iridium, and palladium, have been employed for this transformation. rsc.orgmdpi.com The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the hydrogenation, especially when the pyridine ring is substituted. mdpi.com For instance, the hydrogenation of substituted pyridines can lead to the formation of cis or trans isomers of the resulting piperidine. rsc.org
Ionic hydrogenation, using a catalyst like iridium(III) complexes, offers a robust method for the reduction of pyridines to piperidines, even in the presence of sensitive functional groups. chemrxiv.org This method expands the chemical space available for substituted piperidines.
Table 1: Catalysts and Conditions for Pyridine Hydrogenation
| Catalyst | Conditions | Substrate Scope | Reference |
| Rhodium oxide (Rh₂O₃) | Mild conditions (e.g., 5 bar H₂, 40 °C) | Wide variety of unprotected pyridines | rsc.org |
| Iridium(I) complex with P,N-ligand | Asymmetric hydrogenation of pyridinium (B92312) salts | 2-substituted pyridinium salts | mdpi.com |
| Palladium on carbon | Hydrogenation | Pyridine derivatives | acs.org |
| Iridium(III) complex | Ionic hydrogenation | Multi-substituted pyridines | chemrxiv.org |
Ring-Closing Strategies and Intramolecular Cyclizations
Intramolecular cyclization reactions provide a powerful tool for the construction of the piperidine ring. nih.gov These strategies typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close a linear precursor.
One prominent method is ring-closing metathesis (RCM) , a versatile reaction for forming cyclic alkenes. organic-chemistry.orgwikipedia.org In the context of piperidine synthesis, a diene precursor containing a nitrogen atom can be cyclized using a ruthenium-based catalyst, such as a Grubbs' catalyst. organic-chemistry.org This approach has been used to synthesize a variety of heterocyclic structures, including piperidine derivatives. wikipedia.orgnih.gov
Intramolecular Friedel-Crafts reactions can also be employed. For example, an acid chloride can undergo an intramolecular reaction to form a tricyclic keto-lactam, which can then be reduced to the corresponding piperidine derivative. whiterose.ac.uk
Dieckmann condensation is another classical method for ring formation. youtube.comsciencemadness.org The intramolecular condensation of a diester in the presence of a base can lead to the formation of a β-keto ester, which can then be further manipulated to generate the desired piperidine ring. youtube.com
Radical cyclizations offer an alternative approach. For instance, the intramolecular cyclization of amino-aldehydes can be catalyzed by cobalt(II) to produce piperidines. nih.gov
Table 2: Ring-Closing Strategies for Piperidine Synthesis
| Reaction Type | Key Features | Catalyst/Reagent | Reference |
| Ring-Closing Metathesis (RCM) | Forms cyclic alkenes from dienes | Ruthenium-based catalysts (e.g., Grubbs' catalyst) | organic-chemistry.orgwikipedia.org |
| Intramolecular Friedel-Crafts | Forms a new ring via electrophilic aromatic substitution | Lewis or Brønsted acids | whiterose.ac.uk |
| Dieckmann Condensation | Intramolecular condensation of a diester | Base (e.g., sodium ethoxide) | youtube.comsciencemadness.org |
| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond | Cobalt(II) catalyst | nih.gov |
Multicomponent Reactions for Piperidine Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.govfrontiersin.org These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. frontiersin.org
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of piperidine derivatives. nih.govacs.orgyoutube.com The classical Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov By carefully choosing the starting materials, it is possible to construct a piperidine ring within the Ugi product or to use the Ugi product as a precursor for subsequent cyclization to form a piperidine. Interrupted Ugi and Passerini reactions, where the reaction pathway is diverted to trap reactive intermediates, have also emerged as a powerful strategy for synthesizing novel heterocyclic scaffolds. acs.org
Other MCRs can also be utilized for the synthesis of functionalized piperidines. For example, a one-pot reaction involving pyridotriazines, a cyclic CH-acid like pyrazolone, and malononitrile (B47326) can lead to the formation of spiro-4H-pyran derivatives fused to a piperidine-containing system. nih.gov
Diastereoselective and Enantioselective Synthesis Approaches
The synthesis of this compound presents a significant stereochemical challenge due to the presence of two chiral centers at the C3 and C4 positions. Consequently, controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry is paramount for producing specific, biologically active isomers.
Enantioselective Strategies: A primary approach to achieving enantioselectivity involves the asymmetric transformation of prochiral precursors. Rhodium-catalyzed asymmetric reactions have proven effective for creating enantioenriched 3-substituted piperidines from pyridine derivatives. nih.gov One key strategy is the asymmetric reductive Heck reaction, which can couple aryl or vinyl boronic acids with a protected dihydropyridine (B1217469) intermediate. nih.gov This method facilitates the creation of 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity, which can then be converted to the desired piperidine structure. nih.gov
Diastereoselective Strategies: Diastereoselectivity is often achieved by leveraging substrate control, where existing stereocenters in the starting material direct the formation of new ones. A versatile methodology involves the use of chiral zwitterionic bicyclic lactams derived from acyclic β-enaminoesters. rsc.org This approach allows for the generation of two or three new stereogenic centers with high diastereoselectivity through an intramolecular ring-closing reaction. rsc.org For instance, this strategy has been successfully applied to the stereocontrolled synthesis of cis-4-hydroxy-2-methyl piperidine. rsc.org
Another powerful technique is the diastereoselective hydroxylation of a pre-formed enolate. The use of electrophilic hydroxylating agents, such as Davis' oxaziridine, on a regioselectively formed enolate can provide the desired hydroxyl group with high stereocontrol, yielding a single diastereomer. nsf.gov The success of these methods often relies on intricate factors like 1,3-asymmetric induction within the substrate to achieve high anti or syn selectivity. nsf.gov
Table 1: Examples of Diastereo- and Enantioselective Methods
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Ref |
|---|---|---|---|---|
| Asymmetric Reductive Heck | [Rh(cod)(OH)]₂ / Chiral Ligand | Carbometalation of dihydropyridine | High enantioselectivity | nih.gov |
| Zwitterionic Lactam Cyclization | Sulfonium salts | Intramolecular Corey–Chaykovsky reaction | High diastereoselectivity (e.g., cis products) | rsc.org |
| Enolate Hydroxylation | Davis' oxaziridine | Electrophilic hydroxylation | High anti selectivity | nsf.gov |
Biocatalytic and Chemoenzymatic Synthetic Approaches
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions. Enzymes, particularly reductases, are highly effective for the synthesis of chiral hydroxypiperidines.
In one notable study, two stereoselectively distinct carbonyl reductases, HeCR and DbCR, were used for the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. nih.gov These enzymes demonstrated exceptional catalytic performance, achieving over 99% conversion and greater than 99% enantiomeric excess (ee), enabling the synthesis of all four possible stereoisomers of the corresponding 3-substituted-4-hydroxypiperidine. nih.gov
A significant advancement in this area is the development of chemoenzymatic systems that integrate cofactor regeneration. For the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for pharmaceuticals, a system co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH) in E. coli has been developed. mdpi.com The GDH efficiently regenerates the NADPH cofactor consumed by the ketoreductase, allowing for high substrate loading and leading to a conversion and optical purity of over 99%. mdpi.com This integrated approach improves efficiency and reduces costs associated with the addition of expensive cofactors. mdpi.com
Table 2: Biocatalytic Reduction of Piperidone Precursors
| Enzyme System | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|
| Carbonyl Reductase (HeCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3S,4S)- and (3R,4S)-hydroxypiperidine | >99% | >99% | nih.gov |
| Carbonyl Reductase (DbCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3S,4R)- and (3R,4R)-hydroxypiperidine | >99% | >99% | nih.gov |
| Co-expressed KRED and GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% | >99% | mdpi.com |
Yeast-Mediated Reductions and Stereocontrol in this compound Synthesis
Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst due to its low cost, availability, and the presence of a diverse array of reductases. These enzymes can perform stereoselective reductions of carbonyl groups, offering a straightforward method for producing chiral alcohols. In the context of this compound synthesis, research has explored the use of baker's yeast for the stereoselective reduction of precursor molecules. Specifically, N-tert-Butoxycarbonyl-4-hydroxypiperidine-3-carboxylic acid ethyl ester has been investigated as a substrate for this type of biotransformation. evitachem.com The process involves the reduction of the 4-oxo group to a secondary alcohol, where the enzymes within the yeast control the stereochemical outcome at the C4 position, yielding the hydroxylated product with a specific stereochemistry.
Protecting Group Strategies in this compound Synthesis
The synthesis of a multifunctional molecule like this compound is often impossible without the strategic use of protecting groups. organic-chemistry.org These groups temporarily mask the reactivity of the amine, hydroxyl, and carboxylic acid functionalities, preventing side reactions and allowing for selective transformations on other parts of the molecule. organic-chemistry.orgwikipedia.org
An effective synthesis relies on an "orthogonal protection" scheme, where each protecting group can be removed under specific conditions without affecting the others. nsf.govorganic-chemistry.org This allows for the sequential unmasking and reaction of each functional group.
Amine Protection: The piperidine nitrogen is a nucleophilic and basic center. It is commonly protected as a carbamate. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is frequently used and is stable under many reaction conditions but can be easily removed with acid. mdpi.com
Carboxylic Acid Protection: The carboxyl group is typically protected as an ester. wikipedia.org Methyl or ethyl esters are common, removed by saponification with a base. wikipedia.org Benzyl esters are also used, offering the advantage of removal via catalytic hydrogenolysis. libretexts.org For reactions involving highly nucleophilic or basic reagents like organometallics, more robust protecting groups are needed. The "supersilyl" group, such as tris(trimethylsilyl)silyl, has been developed as a highly stable protecting group for carboxylic acids that can withstand such harsh conditions. nih.gov
Hydroxyl Protection: The hydroxyl group is often protected as an ether. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are popular choices due to their ease of installation and removal with fluoride-containing reagents (e.g., TBAF) or acid. libretexts.org Benzyl (Bn) ethers are also employed, which are stable to a wide range of conditions but can be cleaved by hydrogenolysis. libretexts.org
Table 3: Common Protecting Groups in this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions | Ref |
|---|---|---|---|---|
| Amine | tert-butoxycarbonyl | Boc | Strong acid (e.g., TFA) | mdpi.comorganic-chemistry.org |
| Amine | Carboxybenzyl | Cbz, Z | Catalytic Hydrogenolysis (H₂, Pd/C) | organic-chemistry.org |
| Carboxylic Acid | Benzyl ester | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | libretexts.orgorganic-chemistry.org |
| Carboxylic Acid | tert-Butyl ester | tBu | Strong acid (e.g., TFA) | libretexts.orgorganic-chemistry.org |
| Carboxylic Acid | "Supersilyl" ester | - | Photo-deprotection or fluoride (B91410) ion | nih.gov |
| Hydroxyl | tert-butyldimethylsilyl ether | TBDMS | Acid; Fluoride ion (e.g., TBAF) | libretexts.org |
| Hydroxyl | Benzyl ether | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | libretexts.org |
| Hydroxyl | Methoxymethyl ether | MOM | Acid | nsf.govlibretexts.org |
Chemical Reactivity and Transformation Mechanisms of 4 Hydroxypiperidine 3 Carboxylic Acid
Oxidation Reactions and Pathways of the Hydroxyl Group
The secondary hydroxyl group in 4-hydroxypiperidine-3-carboxylic acid can be oxidized to a ketone. This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. The specific reagents and conditions used will determine the outcome and efficiency of the reaction. For instance, the oxidation of the hydroxyl group can convert it into a carbonyl group.
Common oxidizing agents for this type of transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). Milder, more selective methods such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane can also be employed to minimize side reactions. The reaction pathway involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, forming a carbon-oxygen double bond.
It's important to note that the nitrogen atom in the piperidine (B6355638) ring can be susceptible to oxidation as well. Therefore, N-protection, for example with a tert-butoxycarbonyl (Boc) group, is often necessary before performing the oxidation of the hydroxyl group to prevent the formation of undesired byproducts. evitachem.com
Reduction Reactions and Pathways of the Carboxylic Acid Group
The carboxylic acid group of this compound can be reduced to a primary alcohol. This conversion typically requires strong reducing agents due to the relatively low reactivity of carboxylic acids towards reduction.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.orgchemistrysteps.com The reaction proceeds through a multi-step mechanism. First, the acidic proton of the carboxylic acid reacts with the hydride reagent in an acid-base reaction. chemistrysteps.comchemistrysteps.com Subsequently, the carbonyl group is reduced. An aldehyde is formed as an intermediate in this process, but it is immediately further reduced to the primary alcohol. chemistrysteps.comlibretexts.orgchemistrysteps.com It is generally not possible to isolate the aldehyde intermediate because aldehydes are more reactive than the starting carboxylic acid. libretexts.orgchemistrysteps.com
Due to its lower reactivity, sodium borohydride (B1222165) (NaBH₄) is generally not effective for the reduction of carboxylic acids. chemistrysteps.comlibretexts.orgchemistrysteps.com Another effective reagent for this transformation is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). chemistrysteps.com Similar to LiAlH₄, borane will reduce the carboxylic acid all the way to the primary alcohol. chemistrysteps.com
Nucleophilic Substitution Reactions and Site Reactivity
The hydroxyl group of this compound can participate in nucleophilic substitution reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for substitution by various nucleophiles.
The piperidine ring itself can also be involved in nucleophilic reactions. For instance, piperidine can act as a nucleophile in substitution reactions with activated aryl substrates. nih.gov The reactivity of the piperidine nitrogen is a key factor in such transformations.
The presence of both a nucleophilic nitrogen and a potentially electrophilic carbonyl carbon within the same molecule allows for complex reactivity. The specific site of reaction (N-alkylation, O-acylation, etc.) can often be controlled by the choice of reagents and reaction conditions.
Derivatization Strategies and Functionalization of this compound
The dual functionality of this compound allows for a wide range of derivatization strategies to modify its properties and create new molecules.
The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. evitachem.commasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, it is common to use the alcohol as the solvent or to remove water as it is formed. masterorganicchemistry.comyoutube.com The reaction is catalyzed by strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The mechanism of Fischer esterification involves several steps. First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com
Alternatively, esters can be formed under basic conditions by first deprotonating the carboxylic acid to form a carboxylate salt. youtube.com This carboxylate can then act as a nucleophile and react with an alkyl halide in an SN2 reaction to form the ester. youtube.com
The carboxylic acid group can also be converted to an amide by reacting with an amine. evitachem.com This reaction typically requires activation of the carboxylic acid, as amines are generally not reactive enough to directly attack the neutral carboxylic acid.
Common methods for amide bond formation involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. nih.gov Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then react with an amine.
Direct amidation of carboxylic acids with amines can also be achieved under certain conditions, for example, by using catalysts like boric acid. orgsyn.org This method is considered a "green" alternative as it avoids the use of less environmentally friendly activating agents. orgsyn.org
The nitrogen atom of the piperidine ring is a nucleophile and can be acylated by reacting with acylating agents like acid chlorides or anhydrides. This results in the formation of an N-acylpiperidine derivative. For example, the nitrogen can be acetylated to form 1-acetyl-3-hydroxypiperidine-3-carboxylic acid. sigmaaldrich.com
Reductive alkylation (or reductive amination) is a two-step process that can be used to introduce an alkyl group onto the piperidine nitrogen. This process involves the reaction of an amine with a carboxylic acid in the presence of a reducing agent. nih.gov The reaction proceeds through the formation of an amide intermediate, which is then reduced by the reducing agent, such as phenylsilane (B129415) catalyzed by zinc acetate. nih.gov This method provides a powerful way to synthesize N-alkylated piperidines. nih.gov
Stereochemical Investigations and Control in 4 Hydroxypiperidine 3 Carboxylic Acid Chemistry
Diastereoselectivity in Synthetic Transformations of 4-Hydroxypiperidine-3-carboxylic Acid
Diastereoselectivity in the synthesis of 4-hydroxypiperidine (B117109) derivatives is crucial for accessing specific isomers with desired pharmacological profiles. The stereochemical outcome of reactions is often directed by the existing chiral centers or by the geometry of the reaction intermediates. A primary route to this scaffold involves the reduction of a 3-substituted-4-oxopiperidine precursor.
Chemical reduction methods have shown varying levels of diastereoselectivity. For instance, the reduction of a 4-piperidone (B1582916) derivative using L-selectride at very low temperatures preferentially yields the cis product. nih.gov This selectivity arises from the steric hindrance of the reducing agent, which favors attack from the less hindered face of the piperidone ring.
Enzymatic and whole-cell biotransformations offer high diastereoselectivity. The reduction of N-protected 4-oxo-piperidine-3-carboxylates using fermenting baker's yeast has been reported to produce the corresponding cis-hydroxy esters with greater than 99% diastereomeric excess (de).
A summary of diastereoselective reduction methods for related 4-oxopiperidine precursors is presented below.
| Reaction | Substrate | Reagent/Catalyst | Diastereoselectivity (Product) |
| Chemical Reduction | 4-Piperidone derivative | L-selectride | High (cis) |
| Bioreduction | N-protected 4-oxo-piperidine-3-carboxylate | Baker's Yeast | >99% de (cis) |
Enantioselectivity and Chiral Pool Contributions from this compound
The this compound framework is a valuable chiral building block, often derived from the "chiral pool"—readily available, inexpensive, and enantiopure natural products. nih.gov Its defined stereocenters make it an important starting material for the synthesis of more complex chiral molecules, including a variety of drug candidates. nih.govnih.gov
Achieving high enantioselectivity in the synthesis of this scaffold is a key objective. Biocatalysis, particularly using carbonyl reductases, has emerged as a powerful strategy. In the synthesis of 3-substituted-4-hydroxypiperidines, two distinct carbonyl reductases, HeCR and DbCR, have been used to reduce prochiral tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. nih.gov These enzymes exhibited exceptional catalytic performance, yielding the corresponding alcohol products with greater than 99% enantiomeric excess (ee) and over 99% conversion. nih.gov This biocatalytic approach allows for the preparation of all four possible stereoisomers by selecting the appropriate enzyme and starting material configuration. nih.gov
The table below details the enantioselective reduction of various 3-substituted-4-oxopiperidine-1-carboxylates using these enzymes. nih.gov
| Substrate (tert-butyl 4-oxo-3-arylpiperidine-1-carboxylate) | Enzyme | Product Stereoisomer | Enantiomeric Excess (ee) | Conversion |
| 3-phenyl | HeCR | (3R, 4S) | >99% | >99% |
| 3-phenyl | DbCR | (3S, 4R) | >99% | >99% |
| 3-(4-fluorophenyl) | HeCR | (3R, 4S) | >99% | >99% |
| 3-(4-fluorophenyl) | DbCR | (3S, 4R) | >99% | >99% |
| 3-(4-chlorophenyl) | HeCR | (3R, 4S) | >99% | >99% |
| 3-(4-chlorophenyl) | DbCR | (3S, 4R) | >99% | >99% |
This highlights the precision of enzymatic reductions in establishing specific stereochemistry, a critical step for preparing compounds for pharmaceutical applications where a single isomer is often responsible for the desired therapeutic effect. nih.gov
Conformational Analysis of the this compound Ring System
The biological function and reactivity of piperidine (B6355638) derivatives are intrinsically linked to the conformational preferences of the six-membered ring. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a 3,4-disubstituted piperidine like this compound, the substituents (hydroxyl and carboxylic acid groups) can occupy either axial or equatorial positions.
The relative stability of these conformers is governed by a complex interplay of steric hindrance, intramolecular hydrogen bonding, and electronic effects such as hyperconjugation and charge-dipole interactions. nih.govnih.govresearchgate.net In the case of cis-4-hydroxypiperidine-3-carboxylic acid, the molecule can exist in two primary chair conformations: one with an axial hydroxyl group and an equatorial carboxylic acid group, and the other with an equatorial hydroxyl and an axial carboxylic acid.
While detailed conformational studies specifically on this compound are not extensively reported in the literature, analysis of related fluorinated and methylated piperidines provides significant insight. nih.govnih.gov For instance, in cis-3-fluoro-4-methylpiperidine, a strong preference for the conformer with an axial fluorine atom is observed, driven by stabilizing electrostatic and hyperconjugative interactions. nih.gov The presence of a hydroxyl group allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the carboxylate oxygen, or between the N-H proton and the hydroxyl oxygen, which could further stabilize certain conformations. researchgate.net The preferred conformation will ultimately influence how the molecule presents its functional groups for interaction with biological targets, making this an essential aspect of its chemical characterization.
Computational Chemistry and Molecular Modeling Studies of 4 Hydroxypiperidine 3 Carboxylic Acid
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of pharmaceutical relevance. nih.gov DFT methods are employed to investigate the fundamental properties of 4-Hydroxypiperidine-3-carboxylic acid, from its three-dimensional structure to its electronic landscape and spectroscopic signatures.
Geometry Optimization and Energetic Analysis
Computational studies on analogous compounds like 4-(4-chlorophenyl)-4-hydroxypiperidine have been performed to determine the most stable conformation by optimizing the geometry in both the gas phase and in solution. mahendrapublications.com For this compound, similar calculations would be necessary to ascertain the preferred stereoisomer and its conformational stability. The energetic analysis would involve comparing the total energies of different conformers to identify the global minimum.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine (B6355638) Ring (based on analogous compounds)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (ring) | 1.53 - 1.54 | ||
| C-N (ring) | 1.46 - 1.47 | ||
| C-O (hydroxyl) | 1.42 - 1.43 | ||
| C-C (carboxyl) | 1.51 - 1.52 | ||
| C-N-C (ring) | 111 - 112 | ||
| C-C-C (ring) | 110 - 112 | ||
| H-O-C | 107 - 109 | ||
| C-C-C-N (ring) | 54 - 58 |
Note: The data in this table is illustrative and based on typical values found in computational studies of substituted piperidine rings. Actual values for this compound would require specific calculations.
HOMO-LUMO Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov
For 4-hydroxypiperidine (B117109), the HOMO and LUMO energies have been calculated to show that charge transfer can occur within the molecule. nih.gov In this compound, the presence of both an electron-donating hydroxyl group and an electron-withdrawing carboxylic acid group would significantly influence the energies and distributions of these frontier orbitals. The HOMO is expected to have significant contributions from the oxygen of the hydroxyl group and the nitrogen of the piperidine ring, while the LUMO is likely to be localized around the carboxylic acid group.
Table 2: Predicted Frontier Molecular Orbital Energies and Related Properties
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
| Ionization Potential | 6.5 to 7.5 |
Note: These values are estimations based on DFT studies of similar functionalized heterocyclic compounds and would need to be confirmed by specific calculations for this compound.
Theoretical Spectroscopic Property Predictions (e.g., NMR Shielding, FT-IR)
DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of FT-IR and Raman spectra involve computing the harmonic vibrational frequencies. nih.gov For 4-hydroxypiperidine, these calculations have shown good agreement with experimental spectra. nih.gov Similarly, for this compound, the characteristic vibrational modes for the O-H, N-H, and C=O stretching, as well as the various bending and torsional modes of the piperidine ring, can be predicted.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical predictions are invaluable for assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule, which is particularly useful for complex stereoisomers.
Reactivity Prediction and Reaction Profile Studies
The presence of multiple functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—offers several potential reaction pathways. The nitrogen atom is a potential nucleophile, the hydroxyl proton is acidic, and the carboxylic acid can undergo various transformations. Computational studies on piperidine derivatives have been used to explore their reaction mechanisms. researchgate.net For instance, the energy barriers for different reaction pathways can be calculated to determine the most favorable course of reaction.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen of the carboxylic acid and the oxygen of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the nitrogen atom would exhibit a positive electrostatic potential, indicating them as sites for nucleophilic attack. The MEP analysis can also provide insights into intermolecular interactions, such as hydrogen bonding, which are crucial for the biological activity of many drug molecules. rsc.org
Fukui Functions and Local Reactivity Descriptors
Fukui functions are a more quantitative tool within DFT for identifying reactive sites in a molecule. faccts.dewikipedia.org They describe the change in electron density at a given point in the molecule when an electron is added or removed. scm.com There are three main types of Fukui functions:
f⁺(r) : for nucleophilic attack (electron acceptance)
f⁻(r) : for electrophilic attack (electron donation)
f⁰(r) : for radical attack
By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the specific atoms most likely to participate in different types of reactions. For electrophilic attack (donation of electrons), the nitrogen atom and the hydroxyl oxygen are expected to have the highest f⁻ values. For nucleophilic attack (acceptance of electrons), the carbonyl carbon of the carboxylic acid is predicted to have the highest f⁺ value. These local reactivity descriptors, along with local softness and electrophilicity indices, provide a detailed picture of the molecule's chemical behavior. scm.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Hydroxypiperidine |
| 4-(4-chlorophenyl)-4-hydroxypiperidine |
| Piperidine |
| Piperidine-3-carboxamide |
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Versatile Building Block and Chiral Scaffold
The 4-hydroxypiperidine-3-carboxylic acid framework serves as a crucial building block in synthetic chemistry due to its bifunctional nature and inherent stereochemistry. The piperidine (B6355638) ring provides a stable, three-dimensional core that can be strategically modified, while the hydroxyl and carboxylic acid groups offer reactive handles for further chemical transformations.
The chirality of this compound is particularly important in medicinal chemistry, as the specific stereoisomer of a drug can determine its efficacy and safety. The introduction of chiral piperidine scaffolds into drug candidates is a widely used strategy to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles researchgate.net. The synthesis of specific, enantiomerically pure stereoisomers, such as (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, has been achieved through various methods, including those starting from the chiral pool or employing enzymatic synthesis smolecule.com. The defined stereochemistry at its carbon centers is crucial for its biological interactions and therapeutic applications smolecule.com. This controlled three-dimensional architecture allows for precise orientation of functional groups, which is critical for binding to biological targets like enzymes and receptors.
Utility in Complex Organic Molecule Synthesis
The rigid conformational constraint of the this compound scaffold makes it an ideal starting material for the synthesis of complex and biologically active molecules. Its structure is incorporated into various natural products and serves as an intermediate in the creation of potent pharmaceuticals researchgate.net.
For instance, derivatives of the core 3-hydroxypipecolic acid structure, a closely related analogue, are found in powerful therapeutic agents. It is a component of the anticancer drug (-)-swainsonine and the antitumour antibiotic tetrazomine researchgate.net. Furthermore, 4-hydroxypiperidine (B117109) derivatives have historically been utilized as important intermediates in the synthesis of pharmacologically active substances, including morphine-like analgesics google.com. The defined spatial arrangement of its functional groups allows it to act as a constrained amino acid analogue, guiding the stereochemical outcome of subsequent reactions and providing a robust framework for building intricate molecular architectures.
Applications in Peptide Synthesis and Peptidomimetic Design
In the realm of peptide science, this compound and its analogues serve as valuable tools for creating modified peptides and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability nih.gov.
By incorporating the rigid this compound scaffold into a peptide sequence, chemists can induce specific secondary structures, such as turns and helices, which are often critical for biological activity researchgate.net. This approach is part of a broader strategy to develop non-peptide peptidomimetics. For example, 3-alkoxy-4-arylpiperidine inhibitors of aspartic peptidases have been designed based on peptide-derived inhibitors, demonstrating the successful transition from a natural peptide to a piperidine-based scaffold nih.gov. The use of such constrained amino acids is a well-established method for developing peptidomimetics with improved stability and enhanced biological effects researchgate.net.
Contribution to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a library. This compound, with its multiple points for chemical modification, is an excellent scaffold for the generation of such libraries.
The general approach involves attaching a core scaffold, like our subject compound, to a solid support (e.g., a polymer bead) and then systematically adding different chemical building blocks to its reactive sites nih.govresearchgate.net. By splitting and pooling these beads through various reaction steps, a vast number of unique compounds can be generated efficiently. The defined stereochemistry and functional group presentation of the this compound scaffold provide a consistent structural foundation, allowing for the systematic exploration of the chemical space around it. This leads to the creation of focused libraries of compounds that can be screened for activity against various biological targets, accelerating the discovery of new drug candidates nih.gov.
Development of Enzyme Inhibitors and Receptor Modulators
The unique structural features of the this compound scaffold make it a privileged structure in the design of molecules that can interact with and modulate the function of enzymes and receptors. The ability to control the spatial orientation of substituents on the piperidine ring allows for the fine-tuning of binding affinity and selectivity for a specific biological target.
Derivatives built upon this scaffold have shown a wide range of pharmacological activities.
Enzyme Inhibition : The core structure is valuable for designing enzyme inhibitors. For example, hydroxypyridinone derivatives containing a carboxylic acid group have been developed as potent inhibitors of influenza endonuclease, a key enzyme in viral replication nih.gov. Similarly, 4-(1-pyrrolidinyl) piperidine derivatives have been identified as potent and selective inhibitors of the β-glucuronidase enzyme researchgate.net.
Receptor Modulation : Piperidine-based compounds have been successfully developed as receptor modulators. For instance, 4-(tetrazolylalkyl)piperidine-2-carboxylic acids are known to be potent and selective antagonists for the N-methyl-D-aspartic acid (NMDA) receptor acs.org. In another example, a different but related scaffold, 4-oxo-1,4-dihydroquinoline-3-carboxamide, was used to generate agonists for the CB2 cannabinoid receptor ucl.ac.be.
Other Bioactivities : A variety of 4-hydroxypiperidine derivatives have been synthesized and screened for potential analgesic properties nih.gov.
The research findings for various piperidine-based inhibitors and modulators are summarized in the table below.
| Compound Class | Target | Activity |
| Hydroxypyridinone Carboxylic Acids | Influenza Endonuclease | Enzyme Inhibition nih.gov |
| 4-(1-pyrrolidinyl) piperidine derivatives | β-glucuronidase | Enzyme Inhibition researchgate.net |
| 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | NMDA Receptor | Receptor Antagonism acs.org |
| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | CB2 Cannabinoid Receptor | Receptor Agonism ucl.ac.be |
Design of Prodrugs Utilizing this compound Scaffolds
A significant challenge in drug development is ensuring that a pharmacologically active molecule can reach its target in the body. Carboxylic acids, while often crucial for binding to a biological target, are typically ionized at physiological pH, which can limit their ability to cross cell membranes and lead to poor oral absorption researchgate.net. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.
The carboxylic acid group of this compound is an ideal handle for a prodrug strategy. The most common approach is to mask the polar carboxylic acid by converting it into an ester uobabylon.edu.iqresearchgate.net. This esterification increases the lipophilicity of the molecule, enhancing its ability to permeate biological membranes researchgate.net. Once absorbed into the bloodstream or target tissue, ubiquitous esterase enzymes cleave the ester group, regenerating the active carboxylic acid and allowing the drug to interact with its target uobabylon.edu.iq. This strategy has been successfully applied to improve the oral utility of various antiviral agents, including those based on piperidine structures google.com. By temporarily neutralizing the charge on the carboxylic acid, the prodrug approach can significantly improve a drug's pharmacokinetic profile.
Biological Relevance and Mechanistic Interrogations of 4 Hydroxypiperidine 3 Carboxylic Acid
Interactions with Neurotransmitter Systems
The biological activity of 4-Hydroxypiperidine-3-carboxylic acid is highly dependent on its stereochemistry, which governs its interaction with key proteins in the GABA neurotransmitter system. Research has focused on its capacity to act at GABA receptors and, more significantly, on its role as an inhibitor of GABA reuptake.
Gamma-Aminobutyric Acid (GABA) Receptor Agonism and Antagonism
The affinity of this compound isomers for GABA receptors has been evaluated to determine their potential as direct agonists or antagonists. In vitro studies have shown that isomers of this compound, such as the (3RS,4RS) form, exhibit weak affinity for GABA receptors. nih.gov Their primary mechanism of action is not through direct receptor binding. nih.gov
This contrasts with isomeric compounds where the positions of the functional groups are different. For instance, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid, a structural isomer, is recognized as a specific GABA receptor agonist. nih.govscispace.com This highlights the stringent structural requirements for binding to and activating GABA receptors. Minor changes in the substitution pattern on the piperidine (B6355638) ring can shift the biological activity from receptor agonism to other mechanisms, such as uptake inhibition. scispace.com
Neuronal GABA Uptake Inhibition Mechanisms
The termination of GABAergic signaling is primarily mediated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is carried out by GABA transporters (GATs). nih.gov Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. nih.gov
Several isomers of this compound have been identified as inhibitors of the neuronal GABA uptake system. nih.gov Specifically, both (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid demonstrate inhibitory activity at the synaptosomal GABA uptake system. nih.gov
In Vitro Pharmacological Characterization and Binding Affinity Studies
The pharmacological profile of this compound has been characterized using in vitro assays to quantify its affinity for GABA system components. These studies typically involve radioligand binding assays using synaptic membrane preparations to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition or the dissociation constant (K_D) for receptor binding. nih.govnih.gov
Research confirms that the primary activity of specific isomers of this compound is the inhibition of neuronal GABA uptake. nih.gov However, their potency is modest compared to benchmark inhibitors like nipecotic acid. nih.gov For example, (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid is a much weaker inhibitor of the GABA uptake system than both nipecotic acid and the (3RS,4SR) isomer of this compound. nih.gov
The table below summarizes the comparative activity of this compound isomers and related compounds on the GABA uptake system, based on available research findings.
| Compound | Primary Biological Activity | Potency relative to Nipecotic Acid |
| (RS)-Nipecotic acid | GABA Uptake Inhibitor | - (Reference Compound) |
| (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic acid | GABA Uptake Inhibitor | Potent |
| (3RS,4RS)-4-Hydroxypiperidine-3-carboxylic acid | GABA Uptake Inhibitor | Much weaker |
| (3RS,4SR)-3-Hydroxypiperidine-4-carboxylic acid | Selective GABA Receptor Agonist | N/A (Different Mechanism) |
This table provides a qualitative comparison based on published literature. nih.gov
Molecular Target Identification and Pathway Modulation
The primary molecular targets for the biologically active isomers of this compound are the neuronal GABA transporters (GATs). nih.gov By inhibiting these transporters, the compound directly modulates the GABAergic pathway.
The pathway modulation occurs as follows:
Inhibition of GATs : The compound binds to GABA transporters on presynaptic terminals and glial cells.
Increased Synaptic GABA : This binding competitively inhibits the reuptake of GABA from the synaptic cleft. The result is an elevation in the concentration and duration of GABA in the synapse.
Furthermore, the 4-hydroxypiperidine (B117109) scaffold itself is a versatile chemical structure found in compounds targeting other molecular pathways that can indirectly modulate GABAergic systems. For instance, derivatives of 4-hydroxypiperidine have been developed as antagonists for the histamine H₃ receptor. H₃ receptor antagonists are known to modulate the release of several neurotransmitters, including GABA. This demonstrates that while this compound's direct action is on GABA transporters, the core piperidine structure is amenable to modifications that can influence GABAergic pathways through different molecular targets.
Analytical and Structural Elucidation Techniques for 4 Hydroxypiperidine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the solution-state structure of 4-hydroxypiperidine-3-carboxylic acid. Specifically, high-resolution ¹H NMR spectroscopy has been employed to define the relative stereochemistry and conformational equilibrium of the piperidine (B6355638) ring.
In a key study, the ¹H NMR spectrum of (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (also referred to as cis-4-hydroxynipecotic acid) was analyzed at 270 MHz in an aqueous solution. The analysis of the proton chemical shifts and, more importantly, the vicinal proton-proton coupling constants (³JHH) allows for the determination of the dominant conformation of the piperidine ring. The observed coupling constants are consistent with the piperidine ring adopting a chair conformation. In this conformation, the bulkier carboxylate group preferentially occupies an equatorial position to minimize steric strain, while the hydroxyl group is consequently in an axial orientation. This conformational preference is a critical determinant of the molecule's interaction with biological targets such as the GABA uptake systems.
While specific chemical shift values are dependent on experimental conditions such as solvent and pH, the coupling constants provide unambiguous evidence for the chair conformation and the relative orientation of the substituents.
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₆H₁₁NO₃, corresponding to a monoisotopic mass of 145.0739 g/mol . nih.gov
In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, confirming the molecular weight. The fragmentation pattern in MS provides further structural information. For a molecule like this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules. Common fragments would include:
Loss of water ([M-H₂O]⁺): Arising from the hydroxyl group.
Loss of formic acid ([M-HCOOH]⁺): A common fragmentation for α-hydroxy acids.
Decarboxylation ([M-CO₂]⁺): Loss of the carboxylic acid group as carbon dioxide.
Cleavage of the piperidine ring: Leading to various smaller charged fragments.
The exact fragmentation pattern and the relative abundance of the fragment ions depend on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization). This data is crucial for the unequivocal identification of the compound in complex mixtures and for confirming its synthesis.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
The definitive solid-state structure, including the absolute stereochemistry and intermolecular interactions of this compound, has been determined by single-crystal X-ray diffraction. A study on (3RS,4RS)-3-hydroxypiperidine-4-carboxylic acid (an isomer of the title compound, also known as cis-3-hydroxyisonipecotic acid) provides detailed insight into its three-dimensional architecture. scispace.com
The crystallographic analysis revealed that in the crystalline state, the molecule exists as a zwitterion, with a protonated piperidine nitrogen and a deprotonated carboxylate group. The piperidine ring adopts a chair conformation. In this specific isomer, the carboxylate group is in an equatorial position, and the hydroxyl group is in an axial position. scispace.com This solid-state conformation is stabilized by a network of intermolecular hydrogen bonds.
Q & A
Q. Advanced Considerations
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during carboxylation but may racemize stereocenters.
- Catalytic Systems : Palladium or ruthenium catalysts improve regioselectivity in hydroxylation steps .
- Validation : Confirm enantiopurity using chiral HPLC or NMR with chiral shift reagents .
How can conflicting spectral data (NMR, MS) for this compound derivatives be resolved?
Q. Methodological Approach
- Cross-Validation : Compare experimental NMR (¹H, ¹³C) with computational predictions (DFT or machine learning tools like ACD/Labs). Discrepancies in proton coupling constants may arise from conformational flexibility .
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -OH, -COOH) in D₂O .
- High-Resolution MS : Resolve mass ambiguities caused by adducts (e.g., Na⁺/K⁺) using ESI-TOF instruments .
Example Contradiction
A reported molecular ion peak at m/z 174.1 (C₇H₁₁NO₃) might conflict with theoretical m/z 173.1 due to protonation state differences. Adjust ionization parameters (e.g., negative-ion mode) to reconcile .
What strategies optimize the stability of this compound in aqueous solutions?
Q. Basic Stabilization
Q. Advanced Formulation
- Lyophilization : Add cryoprotectants (e.g., trehalose) to prevent aggregation during freeze-drying.
- Metal Chelation : Include EDTA (0.1 mM) to block metal-catalyzed degradation .
How does the stereochemistry of this compound influence its biological activity?
Q. Basic Structure-Activity Relationship (SAR)
Q. Advanced Mechanistic Studies
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 5-HT₃ receptors) to identify stereospecific hydrogen bonds.
- In Vitro Assays : Test enantiomers in cell-based models (e.g., HEK293 transfected with ion channels) to quantify EC₅₀ differences .
What analytical methods are most effective for quantifying trace impurities in this compound?
Q. Basic Quality Control
Q. Advanced Techniques
- LC-MS/MS : Identify low-abundance byproducts (e.g., decarboxylated derivatives) via MRM transitions.
- NMR Spectroscopy : 2D COSY and HSQC resolve structurally similar impurities (e.g., regioisomers) .
How can computational tools predict the metabolic pathways of this compound?
Q. Basic Prediction
- Software : Use in silico platforms (e.g., SwissADME) to forecast Phase I oxidation sites (e.g., hydroxylation at C4) and Phase II glucuronidation .
Q. Advanced Validation
- Isotope Tracing : Administer ¹³C-labeled compound to hepatocytes and track metabolites via LC-MS.
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using human liver microsomes .
What experimental designs address low yields in the carboxylation step of this compound synthesis?
Q. Basic Optimization
Q. Advanced Catalysis
- Enzyme-Mediated Carboxylation : Deploy carboxylases (e.g., PEP carboxylase) in biocatalytic setups for greener synthesis .
How do researchers reconcile contradictory literature on the compound’s solubility in non-polar solvents?
Q. Data Reconciliation Framework
Source Evaluation : Prioritize peer-reviewed studies over vendor data (e.g., exclude non-academic sources like ).
Experimental Replication : Measure solubility in hexane/DMSO mixtures using nephelometry.
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in published datasets .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 215–218°C (dec.) | DSC | |
| LogP (Predicted) | -1.2 ± 0.3 | SwissADME | |
| Aqueous Solubility (25°C) | 12.8 mg/mL | Shake-flask HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
